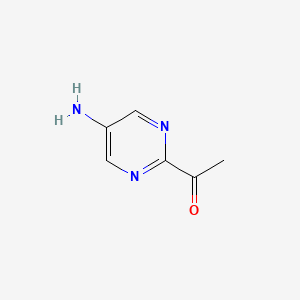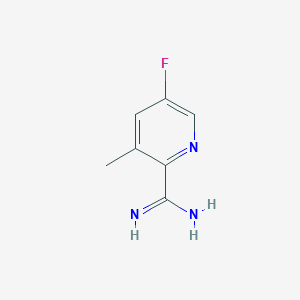
5-Fluoro-3-methylpicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methylpicolinimidamide is a fluorinated organic compound with the molecular formula C7H8FN3 and a molecular weight of 153.16 g/mol . This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of the C-F bond under mild conditions . Another approach involves the use of boron reagents in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-3-methylpicolinimidamide may involve large-scale enzymatic synthesis or chemical synthesis using boron reagents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-methylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Applications De Recherche Scientifique
5-Fluoro-3-methylpicolinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methylpicolinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by altering its lipophilicity and metabolic stability . The exact pathways and targets are still under investigation, but the compound’s unique properties make it a promising candidate for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that shares the fluorine atom but has a different structure and mechanism of action.
5-Fluoro-5’-deoxyadenosine: Another fluorinated compound with applications in molecular imaging and pharmaceuticals.
Uniqueness
5-Fluoro-3-methylpicolinimidamide is unique due to its specific structure, which combines the properties of fluorinated compounds with the picolinimidamide scaffold. This combination results in enhanced stability, bioavailability, and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8FN3 |
|---|---|
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
5-fluoro-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8FN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10) |
Clé InChI |
AJLBKKGQTLVOPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


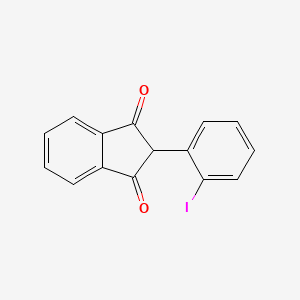
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
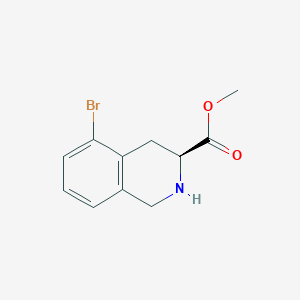
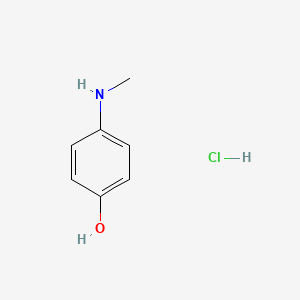


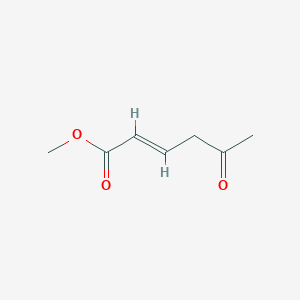
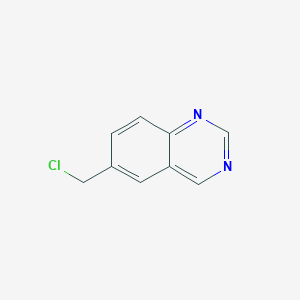
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
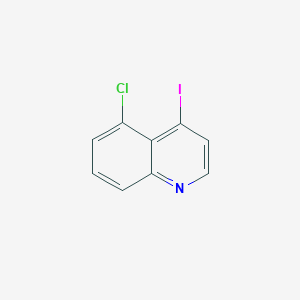

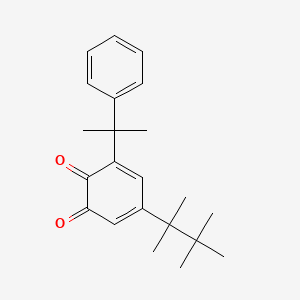
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
